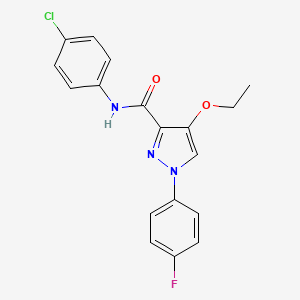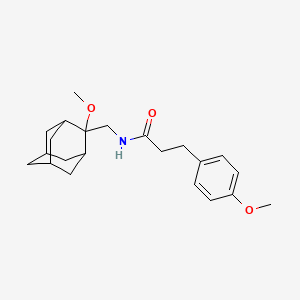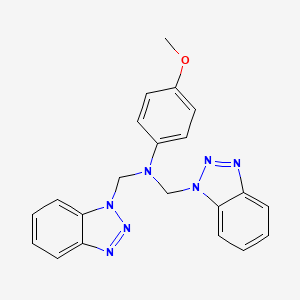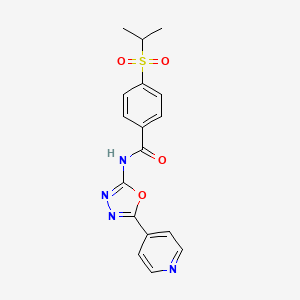
5-Fluoro-4-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide, also known as FMPP, is a potent and selective agonist of the serotonin 2C receptor. It has been studied for its potential therapeutic effects in various psychiatric disorders, including depression, anxiety, and addiction.
Wirkmechanismus
5-Fluoro-4-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide is a selective agonist of the serotonin 2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the serotonin 2C receptor has been shown to modulate neurotransmitter release and neuronal activity, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to modulate neurotransmitter release and neuronal activity in various regions of the brain, including the prefrontal cortex, amygdala, and nucleus accumbens. In a study by R. A. Glennon et al. (2006), this compound was found to increase dopamine release in the nucleus accumbens, which may contribute to its potential use in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Fluoro-4-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide is its selectivity for the serotonin 2C receptor, which allows for more specific targeting of this receptor compared to other serotonin receptor agonists. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 5-Fluoro-4-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide research. One potential direction is to further investigate its therapeutic effects in various psychiatric disorders, including depression, anxiety, and addiction. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of this compound on neurotransmitter release and neuronal activity.
Synthesemethoden
The synthesis of 5-Fluoro-4-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide involves the reaction of 5-fluoro-4-methylpyridin-2-amine with 2-(propan-2-yl)phenyl isocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to form the carboxamide. This synthesis method has been described in detail in a study by H. Nagase et al. (2014).
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been studied for its potential therapeutic effects in various psychiatric disorders. In a study by M. A. Geyer et al. (2007), this compound was found to have anxiolytic-like effects in rats, suggesting its potential use in the treatment of anxiety disorders. In another study by C. L. Cunningham et al. (2011), this compound was found to reduce cocaine self-administration in rats, indicating its potential use in the treatment of addiction.
Eigenschaften
IUPAC Name |
5-fluoro-4-methyl-N-(2-propan-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-10(2)12-6-4-5-7-14(12)19-16(20)15-8-11(3)13(17)9-18-15/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYCSIOTHFEGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)


![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)



![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)
